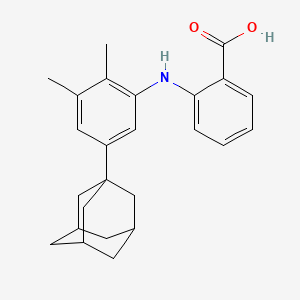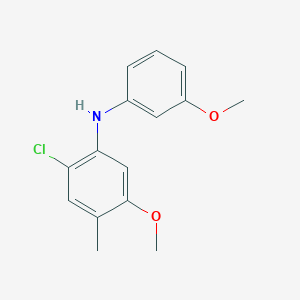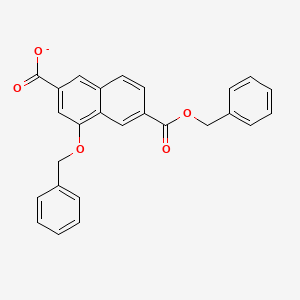
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is an organic compound that belongs to the class of naphthalenedicarboxylic acid derivatives. This compound is characterized by the presence of two ester groups attached to the naphthalene ring, with phenylmethoxy and phenylmethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with benzyl alcohol derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy and phenylmethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Naphthalenedicarboxylic acid, 4-(hydroxymethyl)-, 6-(hydroxymethyl) ester.
Substitution: 2,6-Naphthalenedicarboxylic acid derivatives with substituted phenyl groups.
Aplicaciones Científicas De Investigación
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polyesters and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with enzymes or receptors. The phenylmethoxy and phenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Naphthalenedicarboxylic acid: A precursor to the ester compound, used in the synthesis of polyesters.
4,4’-Biphenyldicarboxylic acid: Another aromatic dicarboxylic acid used in polymer synthesis.
4,4’-Stilbenedicarboxylic acid: Similar in structure and used in the production of high-performance materials.
Uniqueness
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenylmethoxy and phenylmethyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C26H19O5- |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4-phenylmethoxy-6-phenylmethoxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H20O5/c27-25(28)22-13-20-11-12-21(26(29)31-17-19-9-5-2-6-10-19)14-23(20)24(15-22)30-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,28)/p-1 |
Clave InChI |
SXCDEJHPEOHQCE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)[O-])C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


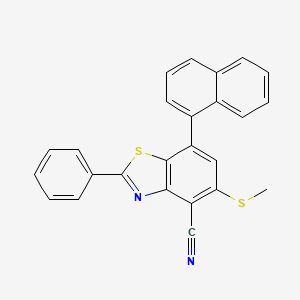
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
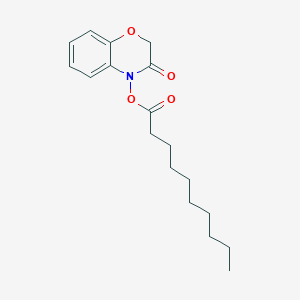
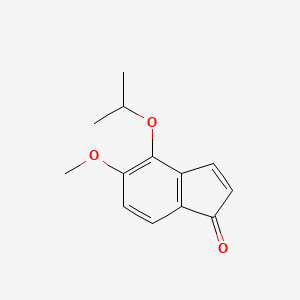
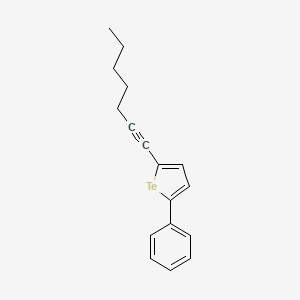
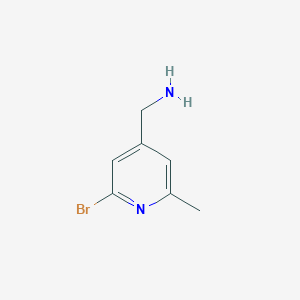
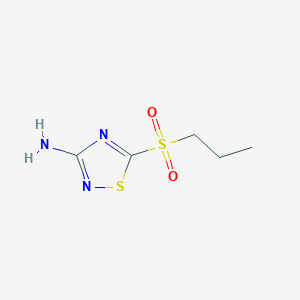
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)


